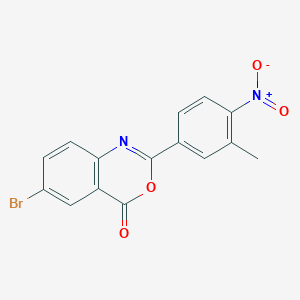![molecular formula C32H26N4O4 B3455481 3-METHOXY-N-(4-{5-[4-(3-METHOXYBENZAMIDO)PHENYL]PYRIMIDIN-2-YL}PHENYL)BENZAMIDE](/img/structure/B3455481.png)
3-METHOXY-N-(4-{5-[4-(3-METHOXYBENZAMIDO)PHENYL]PYRIMIDIN-2-YL}PHENYL)BENZAMIDE
Descripción general
Descripción
3-METHOXY-N-(4-{5-[4-(3-METHOXYBENZAMIDO)PHENYL]PYRIMIDIN-2-YL}PHENYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXY-N-(4-{5-[4-(3-METHOXYBENZAMIDO)PHENYL]PYRIMIDIN-2-YL}PHENYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 3-methoxybenzoic acid: This can be achieved through the methylation of benzoic acid using methanol and a suitable catalyst.
Amidation Reaction: The 3-methoxybenzoic acid is then converted to 3-methoxybenzamide through an amidation reaction with ammonia or an amine.
Coupling Reaction: The 3-methoxybenzamide is coupled with 4-aminophenylpyrimidine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
3-METHOXY-N-(4-{5-[4-(3-METHOXYBENZAMIDO)PHENYL]PYRIMIDIN-2-YL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are commonly employed.
Major Products
Oxidation: Formation of 3-methoxybenzoic acid derivatives.
Reduction: Formation of 3-methoxybenzylamine derivatives.
Substitution: Formation of various substituted benzamides and pyrimidines.
Aplicaciones Científicas De Investigación
3-METHOXY-N-(4-{5-[4-(3-METHOXYBENZAMIDO)PHENYL]PYRIMIDIN-2-YL}PHENYL)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Materials Science: It is explored for its potential use in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-METHOXY-N-(4-{5-[4-(3-METHOXYBENZAMIDO)PHENYL]PYRIMIDIN-2-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This can result in therapeutic effects, such as inhibition of disease-related enzymes or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-METHOXYBENZAMIDE: A simpler analog with similar functional groups but lacking the pyrimidine ring.
4-AMINOPHENYLPYRIMIDINE: Contains the pyrimidine ring but lacks the benzamide structure.
Uniqueness
3-METHOXY-N-(4-{5-[4-(3-METHOXYBENZAMIDO)PHENYL]PYRIMIDIN-2-YL}PHENYL)BENZAMIDE is unique due to the combination of methoxybenzamide and pyrimidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
3-methoxy-N-[4-[2-[4-[(3-methoxybenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O4/c1-39-28-7-3-5-23(17-28)31(37)35-26-13-9-21(10-14-26)25-19-33-30(34-20-25)22-11-15-27(16-12-22)36-32(38)24-6-4-8-29(18-24)40-2/h3-20H,1-2H3,(H,35,37)(H,36,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIKTXZQJUBMOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CN=C(N=C3)C4=CC=C(C=C4)NC(=O)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-acetylphenyl)-2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3455416.png)
![2-({4-phenyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3455421.png)
![7-[(3-BROMOPHENYL)METHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3455424.png)
![7-[(2-Bromophenyl)methyl]-1,3-dimethyl-8-(piperidin-1-YL)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3455436.png)
![5-{[5-(4-CHLORO-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B3455442.png)
![5-{[5-(4-CHLORO-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B3455448.png)

![2-(3,4-DIMETHOXYPHENYL)-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE](/img/structure/B3455454.png)


![4-{4-[(4-fluorobenzoyl)amino]phenoxy}benzoic acid](/img/structure/B3455486.png)


